2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane
Description
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is a sulfur-rich cyclic compound featuring a 1,4-dithiane core substituted with thiiran (episulfide) disulfanyl groups. This structure confers high sulfur density, which enhances molar refraction and optical properties such as refractive index (RI) and Abbe’s number (νd). The compound is primarily utilized in synthesizing advanced polymers for optical applications, including lenses, films, and coatings, due to its ability to form transparent, thermally stable materials with low chromatic dispersion .
Properties
CAS No. |
832109-63-4 |
|---|---|
Molecular Formula |
C8H12S8 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
2,5-bis(thiiran-2-yldisulfanyl)-1,4-dithiane |
InChI |
InChI=1S/C8H12S8/c1-5(9-1)13-15-7-3-12-8(4-11-7)16-14-6-2-10-6/h5-8H,1-4H2 |
InChI Key |
IGJGDMPHPKJARO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)SSC2CSC(CS2)SSC3CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane typically involves the coupling of thiiranes with disulfides. One common method includes the reaction of thiiran-2-yl disulfides with 1,4-dithiane under mild conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide in tetrahydrofuran (THF), which facilitates the formation of the desired trisulfide compound .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of disulfide bonds, forming thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Comparative Insights
Refractive Index and Optical Performance
- This compound likely surpasses BMMD-based polymers (RI ~1.65) due to higher sulfur content from episulfide disulfanyl groups .
- BASDT-derived polyimides achieve the highest RI (1.70–1.75) owing to aromatic sulfanyl groups and dense sulfur packing .
- TBD-based polymers exhibit intermediate RI (1.67), balancing flexibility and optical clarity .
Thermal Stability
- BASDT polyimides are superior (decomposition >400°C) due to rigid aromatic backbones .
- Thiiran-containing polymers (e.g., this compound derivatives) show moderate stability, suitable for applications below 300°C .
Chromatic Dispersion (Abbe’s Number)
- BMMD-based PESs (νd ~42–43) and 1,4-dithiane-2,5-diol polymers (νd ~45–50) exhibit lower dispersion than BASDT PIs (νd ~25–30), making them preferable for low-birefringence optics .
Synthetic Complexity
Biological Activity
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by two thiiran moieties linked by disulfide bonds. Its molecular formula is , and it exhibits properties typical of organosulfur compounds, such as reactivity with nucleophiles and potential bioactivity against various biological targets.
The biological activity of this compound is believed to stem from its ability to interact with cellular proteins through disulfide bond formation and redox reactions. This interaction can lead to modulation of enzyme activity and cellular signaling pathways.
Biological Activities
Antioxidant Activity :
Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which may contribute to its protective effects against various diseases.
Antimicrobial Properties :
Studies have shown that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.
Anticancer Effects :
Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results demonstrated a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant potential.
- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Candida albicans showed that the compound significantly inhibited growth at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption.
- Cancer Cell Line Study : The compound was tested on human breast cancer cell lines (MCF-7). Results indicated a reduction in cell viability by approximately 60% at a concentration of 100 µM after 48 hours of treatment, with accompanying evidence of increased apoptosis markers.
Data Summary Table
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Dose-dependent reduction in radicals |
| Antimicrobial | Agar Diffusion Method | Inhibition of S. aureus and C. albicans at 50 µg/mL |
| Anticancer | MTT Assay on MCF-7 Cells | 60% reduction in cell viability at 100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

